molecular formula C21H29N5O6 B14212411 Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine CAS No. 742068-51-5

Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine

Cat. No.: B14212411
CAS No.: 742068-51-5
M. Wt: 447.5 g/mol
InChI Key: NHLZQDDFBHRCCI-JYJNAYRXSA-N
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Description

Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine is a tetrapeptide composed of four amino acids: glycine, L-glutamine, L-proline, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for L-proline and L-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications, particularly at the phenylalanine residue, using reagents like hydrogen peroxide.

    Reduction: Reduction of any oxidized forms using reducing agents such as dithiothreitol (DTT).

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents in a buffered solution.

Major Products

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation: Oxidized forms of the peptide, such as hydroxylated phenylalanine.

    Reduction: Reduced forms of any oxidized residues.

Scientific Research Applications

Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in the context of neurodegenerative diseases . The peptide can influence gene expression and cellular pathways related to apoptosis and necrosis, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct bioactive properties

Properties

CAS No.

742068-51-5

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H29N5O6/c22-12-18(28)24-14(8-9-17(23)27)20(30)26-10-4-7-16(26)19(29)25-15(21(31)32)11-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-12,22H2,(H2,23,27)(H,24,28)(H,25,29)(H,31,32)/t14-,15-,16-/m0/s1

InChI Key

NHLZQDDFBHRCCI-JYJNAYRXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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